molecular formula C12H11N3O2 B3199157 3-[(5-Aminopyridin-2-yl)oxy]benzamide CAS No. 1016778-72-5

3-[(5-Aminopyridin-2-yl)oxy]benzamide

Cat. No.: B3199157
CAS No.: 1016778-72-5
M. Wt: 229.23 g/mol
InChI Key: KUPPDXHQCBVXEL-UHFFFAOYSA-N
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Description

3-[(5-Aminopyridin-2-yl)oxy]benzamide is an organic compound with the molecular formula C12H11N3O2. This compound is characterized by the presence of an aminopyridine group attached to a benzamide structure through an oxygen atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-[(5-Aminopyridin-2-yl)oxy]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Aminopyridin-2-yl)oxy]benzamide typically involves the following steps:

    Formation of the Aminopyridine Intermediate: The starting material, 5-aminopyridine, undergoes a reaction with an appropriate halogenated benzamide derivative in the presence of a base such as potassium carbonate.

    Coupling Reaction: The intermediate is then coupled with 3-hydroxybenzamide under suitable conditions to form the desired product. This step often requires the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 3-[(5-Aminopyridin-2-yl)oxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

  • 3-[(5-Nitropyridin-2-yl)oxy]benzamide
  • 3-[(5-Hydroxypyridin-2-yl)oxy]benzamide
  • 3-[(5-Methylpyridin-2-yl)oxy]benzamide

Comparison:

  • 3-[(5-Nitropyridin-2-yl)oxy]benzamide: Contains a nitro group instead of an amino group, which affects its reactivity and biological activity.
  • 3-[(5-Hydroxypyridin-2-yl)oxy]benzamide: Contains a hydroxyl group, making it more hydrophilic and altering its interaction with biological targets.
  • 3-[(5-Methylpyridin-2-yl)oxy]benzamide: Contains a methyl group, which can influence its steric properties and reactivity.

3-[(5-Aminopyridin-2-yl)oxy]benzamide stands out due to its unique amino group, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(5-aminopyridin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-9-4-5-11(15-7-9)17-10-3-1-2-8(6-10)12(14)16/h1-7H,13H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPPDXHQCBVXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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